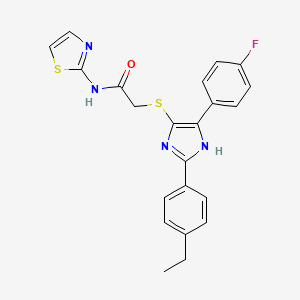

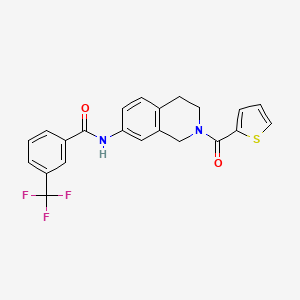

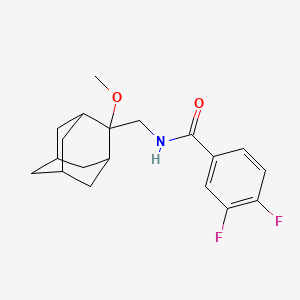

![molecular formula C13H13N5OS B2883406 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1208387-63-6](/img/structure/B2883406.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide” is a compound that has been researched for use in photovoltaics or as fluorescent sensors . It is usually obtained by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied, and it was shown that the best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis

The structure of similar compounds has been established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical And Chemical Properties Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of ELUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .作用机制

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

It’s known that btz-based compounds have been used as potential visible-light organophotocatalysts . These compounds interact with their targets by accepting electrons, which is a key characteristic of their function in photovoltaics and as fluorescent sensors .

Biochemical Pathways

Btz-based compounds have been researched for photocatalytic applications, suggesting they may influence pathways related to light absorption and energy conversion .

Result of Action

Given the compound’s potential use as a visible-light organophotocatalyst, it may influence processes related to light absorption and energy conversion at the molecular and cellular levels .

Action Environment

The use of btz-based compounds in photovoltaics and as fluorescent sensors suggests that light exposure could be a significant environmental factor influencing their action .

实验室实验的优点和局限性

One of the main advantages of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is its specificity for glutaminase, which makes it a useful tool for studying the role of glutaminase in cancer and other diseases. However, this compound has some limitations for lab experiments, such as its low solubility in water and its potential toxicity to normal cells.

未来方向

There are several future directions for the research on N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide. One direction is to develop more potent and selective glutaminase inhibitors based on the structure of this compound. Another direction is to study the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and metabolic diseases. Furthermore, the combination of this compound with other cancer therapies is an area of active research, and more studies are needed to determine the optimal combination and dosage for maximum efficacy.

合成方法

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process starting from commercially available chemicals. The synthesis involves the reaction of 2-amino-5-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzenethiol to form the benzo[c][1,2,5]thiadiazole ring. Finally, the resulting compound is treated with ethylamine to obtain this compound.

科学研究应用

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is highly expressed in many cancer cells, and its inhibition by this compound can lead to the depletion of intracellular glutamate and subsequent cell death. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

属性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1-ethyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5OS/c1-3-18-8(2)7-11(15-18)13(19)14-9-5-4-6-10-12(9)17-20-16-10/h4-7H,3H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWCFRXSILYQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=CC=CC3=NSN=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

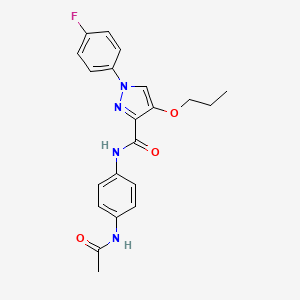

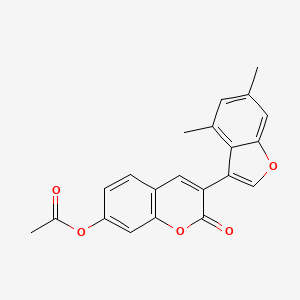

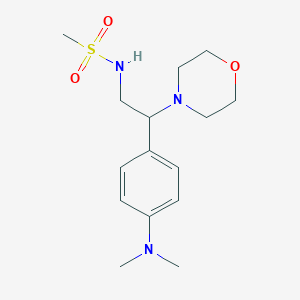

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2883323.png)

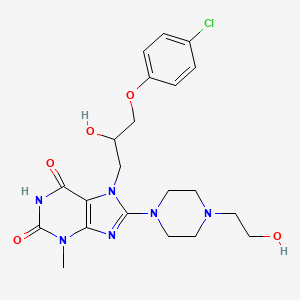

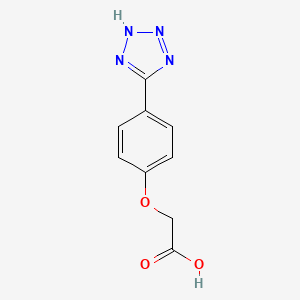

![5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883325.png)

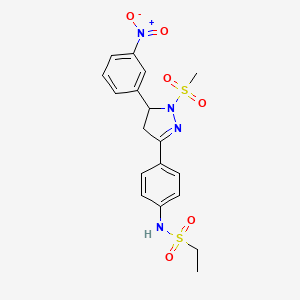

![N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2883333.png)

![7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-5-ethyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2883336.png)